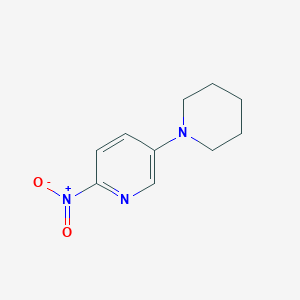

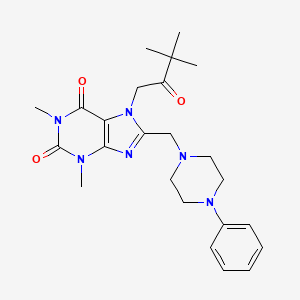

![molecular formula C21H24N4O3 B2827943 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105241-52-8](/img/structure/B2827943.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of acetamide, which is a type of amide. Amides are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. In this case, the nitrogen atom is further linked to a phenyl group and an ethyl group, both of which are substituted with dimethoxy groups .

Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of the amide functional group, along with the substituted phenyl and ethyl groups. The dimethoxy substitutions on the phenyl rings would likely have an impact on the compound’s chemical properties, potentially increasing its lipophilicity .Chemical Reactions Analysis

As an amide, this compound could potentially undergo reactions such as hydrolysis, particularly under acidic or basic conditions. The presence of the phenyl rings may also allow for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the amide group may allow for hydrogen bonding, impacting the compound’s solubility in different solvents .Scientific Research Applications

Synthesis and Chemical Characterization

The research in the field of triazole derivatives, such as the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide through a multi-step process, highlights the intricate methods used to create and isolate these compounds. This particular synthesis involves the use of 4-chlorobenzenamine as a starting material, showcasing the complex chemistry and high yields achievable with precise reaction conditions (Kan, 2015).

Antitumor and Antimicrobial Applications

Several triazole derivatives have been explored for their potential antitumor and antimicrobial properties. For instance, the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines have shown significant cytotoxic activity against various cancer cell lines, indicating the potential of similar triazole compounds in cancer therapy (Deady et al., 2003). Additionally, new trisubstituted triazoles have been synthesized and assessed for their antioxidant activities, further exemplifying the versatility of triazole compounds in addressing different biological targets (Sancak et al., 2012).

Structural Studies and Material Science

The structural characterization of triazole compounds, such as the monoclinic polymorph of N-ethoxycarbonyl-N'-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea , provides critical insights into their molecular geometries and potential interactions. Such studies are essential for understanding the properties of these compounds and their applications in material science and drug design (Dolzhenko et al., 2010).

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-14-5-7-17(11-15(14)2)25-13-18(23-24-25)21(26)22-10-9-16-6-8-19(27-3)20(12-16)28-4/h5-8,11-13H,9-10H2,1-4H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGQWJVIDKJBOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

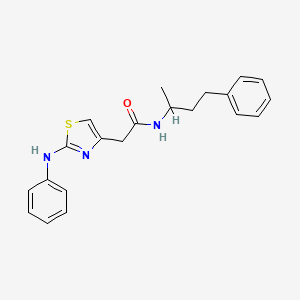

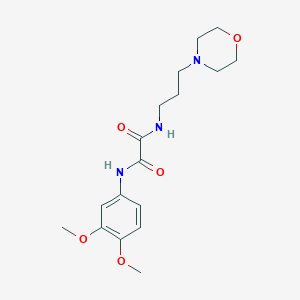

![2-Chloro-N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]propanamide](/img/structure/B2827866.png)

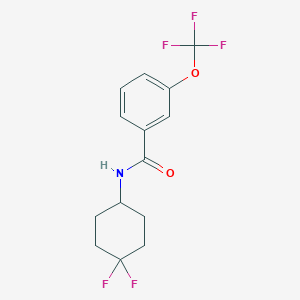

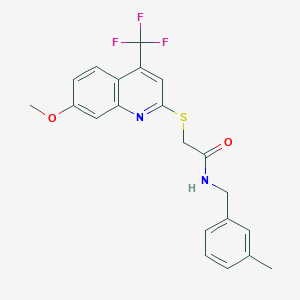

![(3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine;hydrochloride](/img/structure/B2827867.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2827870.png)

![6-(Methylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2827871.png)

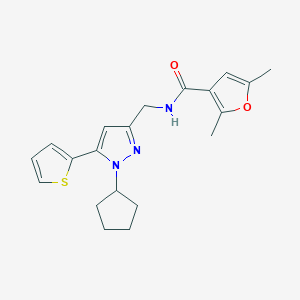

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(phenylthio)propanamido)thiophene-3-carboxamide](/img/structure/B2827874.png)

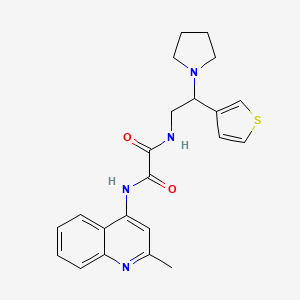

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2827878.png)